3-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like 3-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate often involves multi-step chemical reactions, including condensation, nitration, and hydrazinolysis. For example, the synthesis of similar compounds has been achieved through reactions involving nitrobenzoic acids and hydrazides under specific conditions to form the desired esters and hydrazones (Prabhu & Seshadri, 1984).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of functional groups such as esters, nitro groups, and hydrazones. These structural features are crucial for the compound's reactivity and properties. Crystallographic studies provide insight into the molecular geometry, including bond lengths, angles, and the spatial arrangement of atoms, which can influence the compound's chemical behavior and interactions with other molecules (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including hydrolysis, reduction, and condensation, depending on the reaction conditions. These reactions can modify the compound's structure and properties, enabling the synthesis of derivatives with specific functionalities for targeted applications. The presence of nitro groups and ester linkages in the molecule plays a significant role in its reactivity and the types of chemical transformations it can undergo (Um et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its use in material science and pharmaceutical formulations. Understanding the relationship between molecular structure and physical properties is essential for designing compounds with desired characteristics (Matsuzaki & Matsunaga, 1993).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, reactivity with other chemical species, and stability under various conditions, are crucial for its application in chemical synthesis and other areas. Studies on similar compounds have explored their reactivity, highlighting the importance of functional groups and molecular structure in determining chemical behavior (Santiago-Aliste et al., 2023).
properties
IUPAC Name |
[3-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O6/c30-25(17-34-23-13-10-19-5-1-2-6-21(19)15-23)28-27-16-18-4-3-7-24(14-18)35-26(31)20-8-11-22(12-9-20)29(32)33/h1-16H,17H2,(H,28,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNRXIGGWLLMEN-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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